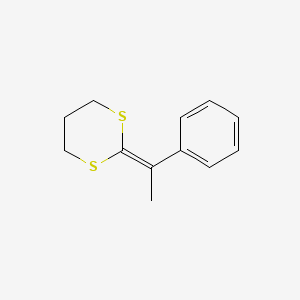
2-(1-Phenylethylidene)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylethylidene)-1,3-dithiane is an organic compound that belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a phenylethylidene group attached to a 1,3-dithiane ring. Dithianes are known for their stability and versatility in organic synthesis, making them valuable intermediates in the preparation of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethylidene)-1,3-dithiane typically involves the condensation of acetophenone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as benzene or toluene, with the addition of a catalytic amount of hydrochloric acid or p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Phenylethylidene)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenylethylidene group.
Applications De Recherche Scientifique
2-(1-Phenylethylidene)-1,3-dithiane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic properties.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives
Mécanisme D'action
The mechanism of action of 2-(1-Phenylethylidene)-1,3-dithiane and its derivatives often involves interactions with biological macromolecules, such as proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is relevant in the context of its potential anticancer and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-(1-phenylethylidene)hydrazine: Similar in structure but contains a hydrazine group instead of a dithiane ring.
2-(1-Phenylethylidene)malononitrile: Contains a malononitrile group instead of a dithiane ring.
1-(4-Benzoyl)-2-methyl-5-phenyl-1H-pyrrole: Contains a pyrrole ring instead of a dithiane ring
Uniqueness
2-(1-Phenylethylidene)-1,3-dithiane is unique due to its stable dithiane ring, which provides resistance to hydrolysis and oxidation. This stability, combined with its ability to undergo various chemical transformations, makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities and applications in material science further highlight its versatility and importance in research .
Propriétés
Numéro CAS |
36998-39-7 |
|---|---|
Formule moléculaire |
C12H14S2 |
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
2-(1-phenylethylidene)-1,3-dithiane |
InChI |
InChI=1S/C12H14S2/c1-10(11-6-3-2-4-7-11)12-13-8-5-9-14-12/h2-4,6-7H,5,8-9H2,1H3 |
Clé InChI |
GUVCLDALKFRVTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1SCCCS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


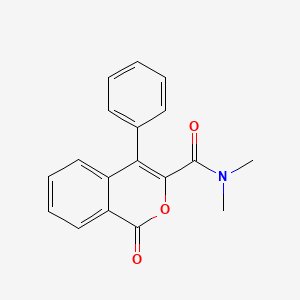
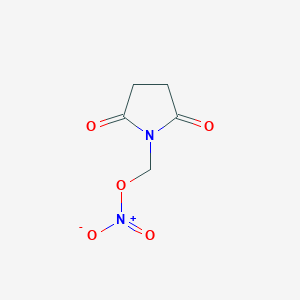
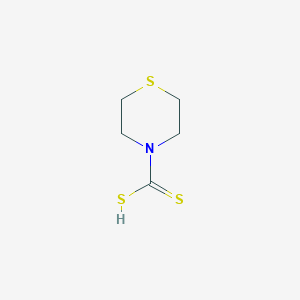
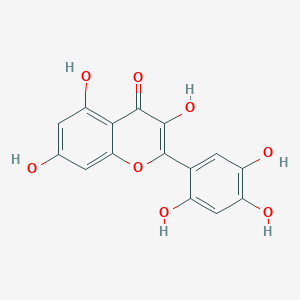
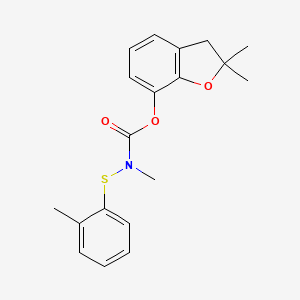
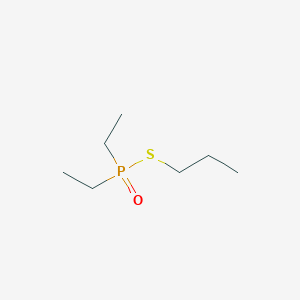
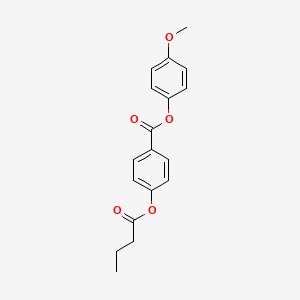
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)

![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)

![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)
![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
